molecular formula C24H23N3O4 B11190447 ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate

ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate

Cat. No.: B11190447
M. Wt: 417.5 g/mol
InChI Key: SYJRUTHNXVOTFP-UHFFFAOYSA-N
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Description

Ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzoate ester, a pyrrolidinone ring, and a beta-carboline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as citric acid, and may involve techniques like one-pot mortar-pestle grinding .

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques such as mechano-chemical processes involving planetary ball milling or microwave irradiation. These methods are designed to optimize yield and reduce reaction times while maintaining high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The beta-carboline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate include other beta-carboline derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to interact with multiple biological targets makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H23N3O4/c1-2-31-24(30)15-7-9-16(10-8-15)27-22(28)13-21(23(27)29)26-12-11-18-17-5-3-4-6-19(17)25-20(18)14-26/h3-10,21,25H,2,11-14H2,1H3

InChI Key

SYJRUTHNXVOTFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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